1-(3-Metoxípropil)piperidin-4-ona

Descripción general

Descripción

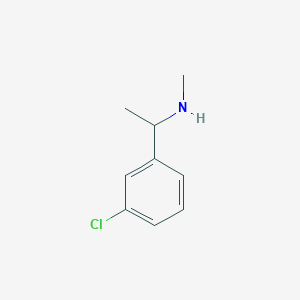

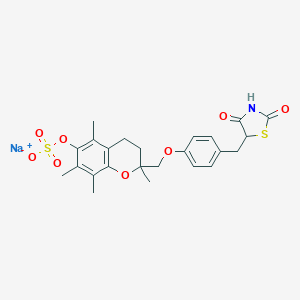

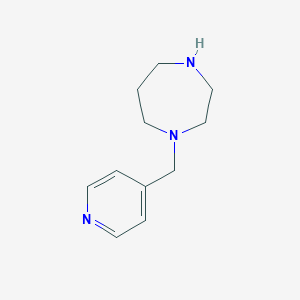

1-(3-Methoxypropyl)piperidin-4-one is a synthetic intermediate used in the synthesis of Prucalopride Succinate, a selective 5-HT4 receptor agonist . It is a compound with the molecular formula C9H17NO2 .

Synthesis Analysis

Piperidone analogs, including 1-(3-Methoxypropyl)piperidin-4-one, are synthesized and bio-assayed for their varied activity . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis

The molecular structure of 1-(3-Methoxypropyl)piperidin-4-one consists of a piperidine ring with a methoxypropyl group at the 1-position and a ketone group at the 4-position .Chemical Reactions Analysis

1-(3-Methoxypropyl)piperidin-4-one has a molecular weight of 171.24 g/mol and a topological polar surface area of 29.5 Ų . It has a rotatable bond count of 4 and a complexity of 138 .Physical and Chemical Properties Analysis

1-(3-Methoxypropyl)piperidin-4-one has a molecular weight of 171.24 g/mol . It has a topological polar surface area of 29.5 Ų, a rotatable bond count of 4, and a complexity of 138 .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de piperidin-4-ona han demostrado exhibir actividades antimicrobianas y antifúngicas. Esto sugiere que “1-(3-Metoxípropil)piperidin-4-ona” podría usarse como plantilla para desarrollar agentes antimicrobianos potentes con menos efectos secundarios .

Intermediario Sintético

Este compuesto se utiliza como intermedio para otros compuestos orgánicos, lo que indica su papel en la síntesis de diversas entidades químicas .

Investigación Farmacéutica

Como intermediario sintético, puede estar involucrado en la síntesis de productos farmacéuticos como Prucalopride Succinate, un agonista selectivo del receptor 5-HT4 que se utiliza para el estreñimiento crónico .

Actividades Biológicas

Las piperidin-4-onas son conocidas por diversas actividades biológicas como analgésica, hipotensora, depresora del sistema nervioso central, antiviral, bactericida y fungicida. Esto implica que “this compound” podría investigarse para usos similares .

Mecanismo De Acción

Piperidine and its derivatives, including 1-(3-Methoxypropyl)piperidin-4-one, have been found to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Direcciones Futuras

The pharmaceutical relevance of both piperine and piperidine, including 1-(3-Methoxypropyl)piperidin-4-one, against different types of cancers is a promising area of future research . Further studies are needed to fully understand the therapeutic potential and mechanism of action of these compounds.

Propiedades

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWBXLYVHOMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298260 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16771-85-0 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16771-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(3-Methoxypropyl)piperidin-4-one in pharmaceutical synthesis?

A1: 1-(3-Methoxypropyl)piperidin-4-one serves as a crucial intermediate in synthesizing cisapride, a medication used to treat certain stomach and digestive problems. [] The abstract specifically highlights its role as a precursor to N-(3-Methoxypropyl)-4-aminopiperidine, a key intermediate in cisapride synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)

![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)